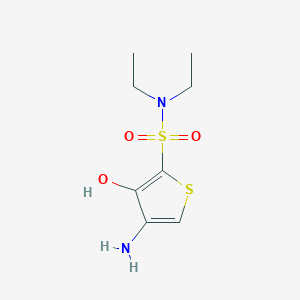![molecular formula C16H22N2O5S2 B14229534 5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine CAS No. 725735-91-1](/img/structure/B14229534.png)
5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine is a chemical compound that belongs to the class of nucleoside analogs. This compound is characterized by the presence of a tert-butyl disulfide group attached to a propynyl chain, which is further linked to the 2’-deoxyuridine moiety. Nucleoside analogs are often used in medicinal chemistry due to their potential therapeutic applications, particularly in antiviral and anticancer treatments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Propynyl Intermediate: The synthesis begins with the preparation of a propynyl intermediate. This is achieved by reacting propargyl alcohol with tert-butyl disulfide in the presence of a base such as sodium hydride.
Coupling with 2’-Deoxyuridine: The propynyl intermediate is then coupled with 2’-deoxyuridine using a palladium-catalyzed cross-coupling reaction. This step requires the use of a palladium catalyst, a ligand, and a base to facilitate the coupling reaction.
Purification: The final product is purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is often automated to improve efficiency. Industrial production may also involve additional steps for the isolation and purification of the compound to meet regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine can undergo various chemical reactions, including:
Oxidation: The disulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The propynyl group can participate in nucleophilic substitution reactions, where the alkyne moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as DTT and TCEP are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a nucleoside analog in antiviral and anticancer research.
Medicine: Investigated for its therapeutic potential in treating viral infections and cancer.
Industry: Utilized in the development of new pharmaceuticals and chemical probes.
Mecanismo De Acción
The mechanism of action of 5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, leading to the inhibition of viral replication or cancer cell proliferation. The disulfide group may also contribute to the compound’s activity by forming reactive intermediates that can further disrupt cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Ethynyl-2’-deoxyuridine: Another nucleoside analog with an ethynyl group instead of a propynyl group.
5-Iodo-2’-deoxyuridine: Contains an iodine atom at the 5-position instead of a disulfide group.
5-Bromo-2’-deoxyuridine: Similar structure with a bromine atom at the 5-position.
Uniqueness
5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine is unique due to the presence of the tert-butyl disulfide group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions with biological targets and can enhance the compound’s stability and efficacy in therapeutic applications.
Propiedades
Número CAS |
725735-91-1 |
|---|---|
Fórmula molecular |
C16H22N2O5S2 |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
5-[3-(tert-butyldisulfanyl)prop-1-ynyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H22N2O5S2/c1-16(2,3)25-24-6-4-5-10-8-18(15(22)17-14(10)21)13-7-11(20)12(9-19)23-13/h8,11-13,19-20H,6-7,9H2,1-3H3,(H,17,21,22)/t11-,12+,13+/m0/s1 |
Clave InChI |
VIGNGTFGIZJMMQ-YNEHKIRRSA-N |
SMILES isomérico |
CC(C)(C)SSCC#CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES canónico |
CC(C)(C)SSCC#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



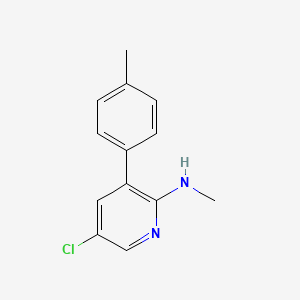

![4-Methoxy-1-[(R)-4-methylbenzene-1-sulfinyl]pent-3-en-2-one](/img/structure/B14229459.png)
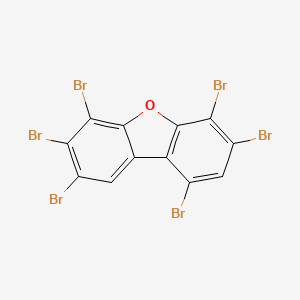
![Benzene, [3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]-](/img/structure/B14229463.png)
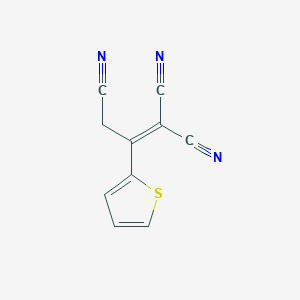
![5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14229472.png)

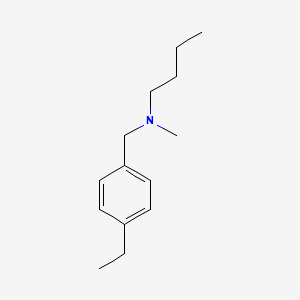
![tert-Butyl{2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy}diphenylsilane](/img/structure/B14229491.png)
![5-[4-(Methanesulfonyl)phenyl]-N-phenylpyridin-3-amine](/img/structure/B14229513.png)

